molecular formula C10H19N3O B13246748 [3-(1H-Imidazol-1-yl)propyl](1-methoxypropan-2-yl)amine

[3-(1H-Imidazol-1-yl)propyl](1-methoxypropan-2-yl)amine

Cat. No.: B13246748
M. Wt: 197.28 g/mol
InChI Key: CIMGRTKHTQEFAL-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-yl)propylamine is a chemical compound that features an imidazole ring attached to a propyl chain, which is further linked to a methoxypropan-2-yl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-1-yl)propylamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the Propyl Chain: The imidazole ring is then alkylated with a propyl halide under basic conditions to form 3-(1H-Imidazol-1-yl)propane.

    Introduction of the Methoxypropan-2-yl Amine Group: The final step involves the nucleophilic substitution of the propyl chain with 1-methoxypropan-2-amine under suitable conditions, such as in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of 3-(1H-Imidazol-1-yl)propylamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropan-2-yl amine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of dihydroimidazole derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(1H-Imidazol-1-yl)propylamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand for studying enzyme interactions and receptor binding due to its imidazole ring, which is known to interact with various biological targets.

Medicine

In medicinal chemistry, 3-(1H-Imidazol-1-yl)propylamine is investigated for its potential as a pharmacophore in the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers or coatings that require the presence of imidazole or amine groups.

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-1-yl)propylamine involves its interaction with molecular targets through its imidazole and amine groups. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the amine group can act as a nucleophile or base in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    [3-(1H-Imidazol-1-yl)propyl]amine: Lacks the methoxypropan-2-yl group, making it less versatile in certain applications.

    3-(1H-Imidazol-1-yl)propylamine: Similar structure but with a hydroxyl group instead of a methoxy group, which can alter its reactivity and interactions.

    3-(1H-Imidazol-1-yl)propylamine: Contains an ethoxy group, which can affect its solubility and chemical properties.

Uniqueness

3-(1H-Imidazol-1-yl)propylamine is unique due to the presence of both an imidazole ring and a methoxypropan-2-yl amine group

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-1-methoxypropan-2-amine

InChI

InChI=1S/C10H19N3O/c1-10(8-14-2)12-4-3-6-13-7-5-11-9-13/h5,7,9-10,12H,3-4,6,8H2,1-2H3

InChI Key

CIMGRTKHTQEFAL-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NCCCN1C=CN=C1

Origin of Product

United States

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